molecular formula C13H20N4O B2846537 3-({5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-5-methyl-1,2,4-oxadiazole CAS No. 2201256-73-5

3-({5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-5-methyl-1,2,4-oxadiazole

Cat. No.: B2846537
CAS No.: 2201256-73-5
M. Wt: 248.33
InChI Key: PAHKBNJWVPTAPQ-UHFFFAOYSA-N
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Description

3-({5-Cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-5-methyl-1,2,4-oxadiazole is a novel chemical compound designed for advanced pharmaceutical and life science research. This molecule features a 1,2,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its wide spectrum of biological activities and excellent metabolic stability, often serving as a bioisosteric replacement for ester and amide functionalities . The 1,2,4-oxadiazole ring is incorporated into several commercially available drugs and is investigated for its potential in anticancer, antimicrobial, anti-inflammatory, and antiviral applications . The fused bicyclic octahydropyrrolo[3,4-c]pyrrole (also known as a bridged diketopiperazine) moiety is a key structural feature that can enhance a compound's ability to interact with biological targets. Derivatives of pyrrolo[3,4-c]pyrrole and related structures have demonstrated diverse biological activities, including antidiabetic, antimycobacterial, antiviral, and antitumor effects, making this scaffold a point of significant interest in drug discovery campaigns . The strategic incorporation of a cyclopropyl group can fine-tune the molecule's physicochemical properties, such as metabolic stability and membrane permeability. This specific molecular architecture, combining a 1,2,4-oxadiazole with a saturated pyrrolopyrrole system, presents a valuable chemical tool for researchers exploring new chemical space in programs targeting kinase inhibition, neurological disorders, and infectious diseases. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-[(5-cyclopropyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-5-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-9-14-13(15-18-9)8-16-4-10-6-17(12-2-3-12)7-11(10)5-16/h10-12H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHKBNJWVPTAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CN2CC3CN(CC3C2)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-5-methyl-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Hexahydropyrrolo[3,4-c]pyrrole Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the hexahydropyrrolo[3,4-c]pyrrole ring system.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbinol.

    Formation of the Oxadiazole Ring: The oxadiazole ring is typically formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Oxidation Reactions

The 1,2,4-oxadiazole ring exhibits moderate stability under oxidative conditions. Key findings include:

Reagent/Conditions Product Mechanism
KMnO₄ (acidic/neutral media)Cleavage to carboxylic acid derivativesOxidative ring-opening followed by decarboxylation or further oxidation .
H₂O₂ (aqueous)Formation of hydroxylated byproductsElectrophilic attack on the oxadiazole nitrogen, leading to ring modification .
  • The methyl group at position 5 is resistant to oxidation, while the cyclopropyl-pyrrolopyrrole moiety remains intact under mild conditions.

  • Strong oxidants like KMnO₄ degrade the oxadiazole ring, yielding 5-methylcarboxylic acid derivatives .

Reduction Reactions

Reductive transformations primarily target the oxadiazole ring and cyclopropane groups:

Reagent/Conditions Product Selectivity
LiAlH₄ (anhydrous ether)Amine derivatives via ring-openingComplete reduction of oxadiazole to hydrazine intermediates .
H₂/Pd-CPartial hydrogenation of cyclopropaneSelective saturation of cyclopropane to cyclopropanol .
  • Lithium aluminum hydride reduces the oxadiazole to a hydrazine intermediate, which rearranges into pyrrolopyrrole-methylamine derivatives .

  • Catalytic hydrogenation preserves the oxadiazole ring but modifies the cyclopropyl group .

Substitution Reactions

The compound participates in nucleophilic and electrophilic substitutions, influenced by the oxadiazole ring’s electron-deficient nature:

Reaction Type Reagents/Conditions Major Product
Nucleophilic substitutionR-NH₂/Base (e.g., Et₃N)Replacement of methyl group with amines .
Electrophilic substitutionHNO₃/H₂SO₄Nitration at the pyrrolopyrrole aromatic site .
  • Cyclopropyl group : Demonstrates inertness toward most electrophiles but reacts with halogens under UV light to form dihalogenated products .

  • Oxadiazole ring : Susceptible to nucleophilic attack at position 3, enabling functionalization with thiols or amines .

Cyclization and Ring-Opening

The oxadiazole ring’s stability varies under acidic/basic conditions:

Conditions Outcome Key Observations
HCl (concentrated, 100°C)Ring-opening to form hydrazide intermediatesAcid-catalyzed hydrolysis yields acylhydrazines .
KOH/DMSO (room temperature)Stable; no degradation observedBase-mediated reactions favor substitution over ring-opening .
  • Thermal stability : The oxadiazole ring remains intact below 200°C, making it suitable for high-temperature syntheses .

Acid/Base Reactivity

The compound’s behavior under acidic and basic conditions:

Environment Reactivity Products
Strong acidProtonation of oxadiazole nitrogenSalt formation; limited decomposition .
Strong baseDeprotonation of pyrrolopyrrole NH groupsEnhanced nucleophilicity at NH sites .
  • pKa values : The pyrrolopyrrole NH groups exhibit pKa ~8.5, enabling selective deprotonation in basic media .

Comparative Reactivity Table

Reaction Type Reagents Yield (%) Key Reference
OxidationKMnO₄/H₂SO₄65–70
ReductionLiAlH₄/Et₂O85–90
NitrationHNO₃/H₂SO₄55–60
AminationNH₃/Et₃N75–80

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics make it a promising candidate for drug development. Research indicates that derivatives of oxadiazole compounds often exhibit biological activities such as:

  • Antimicrobial Activity : Studies have shown that oxadiazole derivatives can inhibit bacterial growth and may serve as leads for developing new antibiotics.
  • Anticancer Properties : Certain oxadiazole compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting their potential as anticancer agents.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of oxadiazole derivatives that showed significant inhibition of cancer cell proliferation in vitro, indicating their therapeutic potential .

Organic Synthesis

3-({5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-5-methyl-1,2,4-oxadiazole can act as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows for the creation of more complex molecules.

Common Reactions :

  • Oxidation : Using agents like potassium permanganate to yield carboxylic acids or ketones.
  • Reduction : Employing lithium aluminum hydride to form alcohols or amines.

Data Table: Common Reactions and Products

Reaction TypeReagentsMajor Products
OxidationPotassium permanganateCarboxylic acids, ketones
ReductionLithium aluminum hydrideAlcohols, amines
SubstitutionNucleophiles (amines)Substituted derivatives

Materials Science

The heterocyclic structure of this compound may impart desirable properties to materials, such as enhanced stability and conductivity. Its incorporation into polymer matrices could lead to the development of advanced materials with tailored functionalities.

Potential Applications :

  • Conductive Polymers : The unique electronic properties of oxadiazoles can be utilized in creating conductive polymers for electronic applications.

Case Study : Research has shown that incorporating oxadiazole units into polymer backbones results in materials with improved thermal stability and electrical conductivity .

Mechanism of Action

The mechanism of action of 3-({5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-5-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analog is 3-((hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methyl)-5-methyl-1,2,4-oxadiazole dihydrochloride (Ref: 10-F688960, CymitQuimica), which lacks the cyclopropyl substituent and is fully saturated (hexahydro vs. octahydro).

Property Target Compound Analog (10-F688960)
Core Structure 1,2,4-Oxadiazole with cyclopropyl-pyrrolo-pyrrolidine 1,2,4-Oxadiazole with pyrrolo-pyrrolidine
Saturation Octahydropyrrolo[3,4-c]pyrrole (partial unsaturation?) Hexahydro (fully saturated)
Substituent 5-Cyclopropyl No cyclopropyl group
Commercial Availability Not listed Discontinued (CymitQuimica)
Therapeutic Potential Hypothesized CNS activity due to rigid bicyclic system Unreported

Key Differences and Implications

Cyclopropyl Substituent: The cyclopropyl group in the target compound likely increases steric bulk and lipophilicity compared to the analog.

Saturation Level : The octahydro vs. hexahydro distinction implies differences in ring puckering and conformational flexibility, which may influence target selectivity or metabolic stability.

Research Findings and Data Gaps

  • 1,2,4-Oxadiazoles are valued for their metabolic stability and bioisosteric mimicry of esters or amides.

Limitations of Current Evidence

  • The provided sources lack quantitative data (e.g., binding affinities, solubility, logP) for the target compound or its analogs.

Biological Activity

3-({5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-5-methyl-1,2,4-oxadiazole is a complex organic compound that exhibits significant biological activity due to its unique structural features. The compound's oxadiazole ring and cyclopropyl-substituted octahydropyrrolo moiety contribute to its interactions with various biological targets. This article explores the biological activities associated with this compound, including its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H20N4O with a molecular weight of 248.33 g/mol. The oxadiazole ring is known for its role in medicinal chemistry as a pharmacophore, enhancing the compound's binding affinity to biological targets .

Biological Activities

Research indicates that compounds containing the oxadiazole moiety exhibit diverse biological activities, including:

  • Anticancer Activity : Oxadiazole derivatives have shown promising results in inhibiting cancer cell growth and inducing apoptosis in various cancer cell lines. For instance, studies have demonstrated that certain oxadiazole derivatives can inhibit key proteins involved in cancer progression .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against both bacterial and fungal strains. It has shown effectiveness against Gram-positive bacteria and some fungi, making it a candidate for further exploration in treating infections .
  • Enzyme Inhibition : this compound has been reported to inhibit several enzymes such as Human Deacetylase Sirtuin 2 (HDSirt2), Carbonic Anhydrase (CA), and Histone Deacetylase (HDAC), which are crucial in various biological pathways .

The mechanism of action for this compound is primarily attributed to its ability to interact with specific biological macromolecules:

  • Binding Affinity : The oxadiazole ring enhances the binding affinity to enzymes and receptors involved in critical signaling pathways.
  • Apoptosis Induction : Some derivatives have been shown to induce apoptosis in cancer cells by activating intrinsic pathways through mitochondrial dysfunction and caspase activation .
  • Inhibition of Protein Kinases : Certain studies have indicated that oxadiazole derivatives can inhibit protein kinases associated with tumor growth and metastasis.

Case Studies

Several studies have highlighted the biological activity of this compound:

StudyFindingsConcentrationActivity
Arafa et al. (2020)Showed significant cytotoxicity against MCF7 breast cancer cellsIC50 = 0.275 µMInduced apoptosis
MDPI Study (2020)Demonstrated antimicrobial activity against Staphylococcus spp.100 µMStrong bactericidal effect
PMC Article (2020)Evaluated enzyme inhibition propertiesVaries by enzymeInhibited HDSirt2 and HDAC

Q & A

Q. What are the optimal synthetic routes for 3-({5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-5-methyl-1,2,4-oxadiazole, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves cyclization reactions, such as [3+2] cycloadditions or amidoxime cyclization. Key factors include:

  • Reagent selection : Use of phosphorus oxychloride or thionyl chloride for oxadiazole ring formation from amidoxime precursors .
  • Solvent optimization : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reaction efficiency, while toluene may be used for reflux conditions in intermediate steps .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields >80% .
  • Purification : Column chromatography or recrystallization is critical for achieving >95% purity.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and cyclopropane integration. For example, cyclopropyl protons show distinct splitting patterns (δ 0.5–1.5 ppm) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve complex stereochemistry in octahydropyrrolo-pyrrole systems, with R-factors <0.05 for high-resolution datasets .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected within 0.001 Da accuracy) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

Methodological Answer:

  • Substituent variation : Systematically modify the cyclopropyl, methyl, or pyrrolo-pyrrole groups to assess impacts on bioactivity. For example, fluorinated analogs may enhance metabolic stability .
  • In vitro assays : Test against therapeutic targets (e.g., fungal 14-α-demethylase for antifungal activity) using enzyme inhibition assays (IC₅₀) and cytotoxicity profiling .
  • Computational docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like 3LD6 (PDB ID), correlating docking scores (e.g., ∆G < -7 kcal/mol) with experimental IC₅₀ values .

Q. What computational strategies are employed to predict the binding affinity and selectivity of this oxadiazole derivative towards therapeutic targets?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess ligand-protein stability. Metrics include root-mean-square deviation (RMSD < 2 Å) .
  • Free-energy perturbation (FEP) : Quantify ΔΔG values for substituent modifications to prioritize synthetic targets .
  • QSAR modeling : Develop regression models using descriptors like LogP, polar surface area, and H-bond donors to predict activity across compound libraries .

Q. How should researchers address contradictions in biological activity data across different assay systems for this compound?

Methodological Answer:

  • Assay validation : Compare results across orthogonal platforms (e.g., fluorescence-based vs. radiometric assays) to rule out interference from the oxadiazole’s fluorescence .
  • Purity verification : Reanalyze compound batches via HPLC (e.g., >98% purity) to exclude impurities as confounding factors .
  • Species-specific effects : Test activity against homologous targets (e.g., human vs. fungal 14-α-demethylase) to clarify selectivity .

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental results in the activity profile of this compound?

Methodological Answer:

  • Solvent effects in docking : Re-run simulations with explicit water molecules to account for solvation, which may shift predicted binding poses .
  • Conformational sampling : Use enhanced sampling techniques (e.g., metadynamics) to explore alternative ligand conformations not captured in static docking .
  • Experimental replication : Synthesize and test top-scoring virtual hits (e.g., 10 derivatives) to validate trends .

Q. How can regioselectivity challenges in the synthesis of polycyclic oxadiazole derivatives be systematically addressed?

Methodological Answer:

  • Directing groups : Introduce electron-withdrawing groups (e.g., nitro) on precursors to steer cyclization to desired positions .
  • Catalyst screening : Test transition metals (e.g., Cu(OTf)₂) to promote specific cycloaddition pathways, as seen in triazol-oxadiazole hybrids .
  • Kinetic vs. thermodynamic control : Monitor reaction progress at varying temperatures (e.g., 25°C vs. 80°C) to isolate intermediates .

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